(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one
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Overview
Description
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one is a steroidal compound that belongs to the class of spirostanes. It is characterized by its unique spirostane skeleton, which includes a spiroketal ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Oxidation: The precursor steroid undergoes oxidation to introduce a ketone group at the desired position.
Spiroketal Formation: The formation of the spiroketal ring system is accomplished through intramolecular cyclization reactions under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the oxidation, hydroxylation, and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups present in the molecule.
Substitution: The hydroxyl groups at the 2alpha and 3beta positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of additional ketone or aldehyde groups.
Reduction: Conversion of ketone groups to alcohols.
Substitution: Formation of esters or ethers from the hydroxyl groups.
Scientific Research Applications
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying spiroketal chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a chemical intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with steroid receptors, leading to modulation of gene expression and cellular responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (25R)-11,11-Dibromo-12-oxo-5alpha-spirostan-3beta-yl acetate
- (25R)-23-Bromo-11beta,12beta-epoxy-5alpha-spirostan-3beta-yl acetate
- (25R)-5alpha-Spirostane-3beta,12beta-diyl diacetate
Uniqueness
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one is unique due to its specific hydroxylation pattern and spiroketal ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H40O5 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3 |
InChI Key |
LXLRCWVAWYFQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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